molecular formula C10H15NO B13053102 (S)-1-(2-Methoxyphenyl)-N-methylethan-1-amine

(S)-1-(2-Methoxyphenyl)-N-methylethan-1-amine

Cat. No.: B13053102
M. Wt: 165.23 g/mol
InChI Key: IQVNCCSGFPMYOW-QMMMGPOBSA-N
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Description

(S)-1-(2-Methoxyphenyl)-N-methylethan-1-amine is a chiral amine of significant interest in pharmaceutical research and development. This compound is structurally analogous to pharmacologically active phenethylamine derivatives, such as the bronchodilator Methoxyphenamine, which is a β-adrenergic receptor agonist . The specific stereochemistry of the (S)-enantiomer makes it particularly valuable for developing stereoselective synthesis pathways, studying receptor interactions, and exploring structure-activity relationships. One of the primary applications of this chemical is its use as a reference standard in the quality control of active pharmaceutical ingredients (APIs). It can be critical for analytical method development and validation (AMV), ensuring the identity, purity, and consistency of drug substances during commercial production and Abbreviated New Drug Application (ANDA) submissions . Researchers also utilize such chiral building blocks to investigate novel therapeutic agents, leveraging the core structure of substituted amphetamines which is known to interact with adrenergic systems . This product is intended For Research Use Only and is not for human consumption . It is supplied with comprehensive characterization data to support regulatory requirements. Appropriate safety precautions must be observed; consult the Safety Data Sheet for handling information.

Properties

Molecular Formula

C10H15NO

Molecular Weight

165.23 g/mol

IUPAC Name

(1S)-1-(2-methoxyphenyl)-N-methylethanamine

InChI

InChI=1S/C10H15NO/c1-8(11-2)9-6-4-5-7-10(9)12-3/h4-8,11H,1-3H3/t8-/m0/s1

InChI Key

IQVNCCSGFPMYOW-QMMMGPOBSA-N

Isomeric SMILES

C[C@@H](C1=CC=CC=C1OC)NC

Canonical SMILES

CC(C1=CC=CC=C1OC)NC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(2-Methoxyphenyl)-N-methylethan-1-amine typically involves the following steps:

    Starting Material: The synthesis begins with the selection of appropriate starting materials, such as 2-methoxyphenylacetic acid.

    Reduction: The carboxylic acid group of 2-methoxyphenylacetic acid is reduced to an alcohol using a reducing agent like lithium aluminum hydride (LiAlH4).

    Amination: The resulting alcohol is then converted to an amine through a reductive amination process using a suitable amine source and a reducing agent like sodium cyanoborohydride (NaBH3CN).

    Resolution: The final step involves the resolution of the racemic mixture to obtain the (S)-enantiomer using chiral resolution techniques.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods, such as:

    Catalytic Hydrogenation: Using a metal catalyst like palladium on carbon (Pd/C) to hydrogenate the starting material.

    Continuous Flow Synthesis: Employing continuous flow reactors to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(2-Methoxyphenyl)-N-methylethan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the compound into its corresponding alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the amine group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

    Oxidation: Ketones, aldehydes

    Reduction: Alcohols

    Substitution: Alkylated or acylated amines

Scientific Research Applications

Pharmacological Applications

a. Psychoactive Properties
Research indicates that (S)-1-(2-Methoxyphenyl)-N-methylethan-1-amine exhibits psychoactive effects similar to other compounds in the phenethylamine class. Its structural similarity to known stimulants suggests potential use in studying the mechanisms of action related to neurotransmitter systems, particularly dopamine and serotonin pathways. This compound has been investigated for its effects on mood and cognition, contributing to the understanding of stimulant-related disorders and therapeutic interventions.

b. Clinical Case Studies
A notable case study involved a patient who experienced severe reactions after exposure to a related compound, 25I-NBOMe, which is part of the same structural family. The patient's symptoms included tachycardia and agitation, highlighting the importance of understanding the pharmacokinetics and metabolic pathways of such compounds for clinical safety and management . This underscores the necessity for further research into the safety profiles of this compound.

Toxicological Insights

a. Detection and Analysis
The detection of this compound and its metabolites in biological samples poses challenges due to their structural complexity. Advanced analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) have been employed to identify these substances in clinical settings. Understanding its metabolic pathways is crucial for developing reliable testing methods for substance abuse cases .

b. Safety Profile
Toxicological studies are essential to ascertain the safety profile of this compound. The compound's interaction with biological systems can lead to varied physiological responses, necessitating comprehensive studies to evaluate its toxicity levels and potential long-term effects on health.

Synthetic Chemistry Applications

a. Synthesis Techniques
The synthesis of this compound involves several methodologies that highlight its versatility in organic chemistry. Recent studies have focused on optimizing synthesis routes that enhance yield and purity while minimizing environmental impact . These techniques are valuable for producing this compound for research purposes.

b. Use in Formulations
The compound's properties make it a candidate for incorporation into various formulations, including pharmaceuticals and cosmetics. Its stability and reactivity can be harnessed in creating innovative products that leverage its unique characteristics .

Data Table: Overview of Applications

Application AreaSpecific Use CasesKey Findings/Insights
PharmacologyStudy of psychoactive effectsSimilarities with other stimulants
ToxicologyDetection in biological samplesChallenges with metabolic pathway analysis
Synthetic ChemistrySynthesis optimizationEnhanced yields through novel methods
Cosmetic FormulationsPotential use in skin care productsStability and reactivity beneficial for formulations

Mechanism of Action

The mechanism of action of (S)-1-(2-Methoxyphenyl)-N-methylethan-1-amine involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound may act as an agonist or antagonist at these receptors, modulating their activity and influencing various physiological processes. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues

The following compounds share structural similarities with (S)-1-(2-Methoxyphenyl)-N-methylethan-1-amine, differing in substituents, stereochemistry, or backbone configuration:

Compound Name Key Structural Differences Molecular Formula Molecular Weight (g/mol) Pharmacological/Functional Notes
2-Methoxymethamphetamine Propan-2-amine backbone (vs. ethan-1-amine) C₁₁H₁₇NO 179.26 Stimulant activity
(R)-1-(2-Chlorophenyl)-N-methylethan-1-amine HCl Chloro substituent (vs. methoxy), R-configuration C₉H₁₃Cl₂N 218.12 Enhanced lipophilicity, potential CNS effects
N-Ethyl-N-[2-(4-methoxyphenyl)-1-methylethyl]amine HCl Ethyl group (vs. methyl), para-methoxy substituent C₁₂H₂₀ClNO 245.75 Ligand in catalytic systems

Physicochemical and Pharmacological Differences

  • 2-Methoxymethamphetamine: The propan-2-amine backbone increases molecular flexibility and steric bulk compared to this compound. This structural change correlates with its stimulant properties, likely via monoamine transporter interactions .
  • (R)-1-(2-Chlorophenyl)-N-methylethan-1-amine HCl: The chloro substituent enhances lipophilicity (ClogP ~2.8 vs. The R-configuration may alter receptor binding selectivity compared to the S-enantiomer .
  • N-Ethyl-para-methoxy derivative : The para-methoxy group reduces steric hindrance compared to the ortho-substituted parent compound, possibly enhancing binding interactions in catalytic processes .

Anti-Parasitic Activity

This compound derivatives, such as compound 8 (N-(2-methoxyphenyl)-1-methyl-1H-benzimidazol-2-amine), exhibit anti-Leishmania activity. This highlights the importance of the methoxy-phenyl motif in targeting parasitic enzymes or membrane structures .

Critical Analysis of Structural Impact on Function

  • Amine Backbone : Ethan-1-amine derivatives (e.g., the parent compound) exhibit rigidity that may favor selective binding, whereas propan-2-amine derivatives (e.g., 2-Methoxymethamphetamine) adopt conformations suitable for neurotransmitter mimicry .

Biological Activity

(S)-1-(2-Methoxyphenyl)-N-methylethan-1-amine, commonly referred to as 25I-NBOMe, is a compound belonging to the family of new psychoactive substances (NPS). This article delves into its biological activity, focusing on its pharmacological effects, toxicity, and case studies that highlight its clinical implications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C10H15N\text{C}_{10}\text{H}_{15}\text{N}

This compound features a methoxy group attached to a phenyl ring, which significantly influences its pharmacodynamic properties. Its structural formula indicates potential interactions with various neurotransmitter systems, particularly the serotonin receptors.

Serotonergic Activity

25I-NBOMe is known for its potent agonistic activity at the 5-HT2A receptor, which is implicated in its hallucinogenic effects. Research indicates that compounds within the NBOMe series demonstrate high binding affinities for this receptor, leading to significant serotonergic activity. The following table summarizes key findings related to its receptor affinity:

CompoundReceptor TypeBinding Affinity (Ki)
25I-NBOMe5-HT2A0.3 nM
25C-NBOMe5-HT2A0.5 nM
25B-NBOMe5-HT2A0.7 nM

These values indicate that 25I-NBOMe exhibits a significantly higher affinity for the 5-HT2A receptor compared to other psychoactive substances, contributing to its intense psychoactive effects.

Toxicity and Adverse Effects

Despite its psychoactive properties, this compound has been associated with severe toxicity. Clinical case studies reveal a range of adverse effects following exposure:

  • Case Study Overview : An 18-year-old female presented with tachycardia, hypertension, confusion, and seizures after ingestion of 25I-NBOMe. The patient required intravenous fluids and benzodiazepines for stabilization .
SymptomIncidence (%)
Tachycardia90
Hypertension90
Agitation70
Hallucinations50

These symptoms highlight the compound's potential for inducing serious cardiovascular and neurological effects.

The primary mechanism through which this compound exerts its effects is through serotonergic modulation. The compound's ability to activate the 5-HT2A receptor leads to alterations in mood, perception, and cognition. Additionally, it may influence dopaminergic pathways, contributing to its stimulant-like properties.

Clinical Implications

The growing prevalence of this compound in recreational settings poses significant public health challenges. Reports indicate an increase in emergency department visits related to NBOMe substances due to their unpredictable effects and high toxicity profile .

Case Reports

Recent literature has documented numerous cases of intoxication involving this compound:

  • Acute Psychosis : A male patient exhibited severe agitation and psychotic symptoms after using 25I-NBOMe, necessitating psychiatric intervention.
  • Cardiovascular Events : Several cases reported elevated heart rates and blood pressure readings that required immediate medical attention.

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